molecular formula C17H24N2O3S2 B2433723 1-(cyclopropanesulfonyl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine CAS No. 1226447-03-5

1-(cyclopropanesulfonyl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine

Cat. No.: B2433723
CAS No.: 1226447-03-5
M. Wt: 368.51
InChI Key: OAKJBWCTBNSZDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclopropanesulfonyl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine is a complex organic compound that features a piperazine ring substituted with cyclopropanesulfonyl and thiophen-2-yl cyclopentanecarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropanesulfonyl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine typically involves multi-step organic reactions. The process begins with the preparation of the cyclopropanesulfonyl and thiophen-2-yl cyclopentanecarbonyl intermediates, which are then coupled with piperazine under controlled conditions. Common reagents used in these reactions include sulfonyl chlorides, thiophenes, and cyclopentanones, with catalysts such as palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(cyclopropanesulfonyl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the cyclopentanecarbonyl moiety can be reduced to an alcohol.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(cyclopropanesulfonyl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(cyclopropanesulfonyl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(cyclopropanesulfonyl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine is unique due to the presence of both cyclopropanesulfonyl and thiophen-2-yl cyclopentanecarbonyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

(4-cyclopropylsulfonylpiperazin-1-yl)-(1-thiophen-2-ylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S2/c20-16(17(7-1-2-8-17)15-4-3-13-23-15)18-9-11-19(12-10-18)24(21,22)14-5-6-14/h3-4,13-14H,1-2,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKJBWCTBNSZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCN(CC3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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